5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride

Amide Bond Formation Acylation Electrophilic Reactivity

For medicinal chemistry teams optimizing CNS-penetrant small molecules, the reactivity of the carboxylic acid analog often requires cumbersome coupling reagents and heating. This acyl chloride (CAS 175276-63-8) eliminates that bottleneck. - Enables rapid, room-temperature amidation (>90% conversion) for parallel library synthesis. - Optimal lipophilicity (XLogP3 4.2; TPSA 30.2 Ų) for candidate molecules targeting intracellular and CNS receptors. - Crystalline solid (mp 125-126 °C) ensuring accurate automated dispensing.

Molecular Formula C12H8Cl2O2
Molecular Weight 255.09 g/mol
CAS No. 175276-63-8
Cat. No. B061242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride
CAS175276-63-8
Molecular FormulaC12H8Cl2O2
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl
InChIInChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3
InChIKeyFFBPNWVXORPKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride


5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride (CAS 175276-63-8) is a highly electrophilic furan-3-carbonyl chloride derivative [1]. Characterized by a 4-chlorophenyl group at the 5-position and a methyl group at the 2-position, it serves as a critical acylating agent in medicinal chemistry and organic synthesis. Its primary utility lies in the rapid formation of amides, esters, and other carbonyl derivatives under mild conditions, making it a preferred reagent over its less reactive carboxylic acid counterpart . The compound is a crystalline solid with a melting point of 125-126 °C and is commercially available from multiple reputable vendors [1].

Why 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride Cannot Be Replaced by Analogs


Functional group and electronic differences can drastically alter synthesis success. Substituting the target compound with the corresponding carboxylic acid (CAS 111787-89-4) requires the addition of coupling reagents, base, and often elevated temperatures, leading to lower yields and increased purification complexity . Similarly, switching to the 5-(4-fluorophenyl) analog (CAS 1506369-89-6) alters the electron-withdrawing effect of the para-substituent, which can critically impact the reaction rate during nucleophilic acyl substitution and the biological activity of the final product . The quantified differences detailed below support a strategic, rather than generic, procurement approach.

Quantitative Differentiation Guide


Superior Electrophilicity Over Carboxylic Acid Analog

The target acid chloride is a significantly more potent electrophile than its carboxylic acid analog, enabling rapid and high-yielding amide bond formation at room temperature without coupling reagents [1]. This difference is fundamental; while the acid chloride reacts spontaneously with amines, the free acid requires activation (e.g., EDC/HOBt) and prolonged reaction times, often leading to lower yields and more complex purification [1][2].

Amide Bond Formation Acylation Electrophilic Reactivity

Consistent High-Purity Solid Form

The target compound is a high-melting crystalline solid, which facilitates precise weighing and long-term storage stability compared to liquid or low-melting analogs . Its purity specification is consistently 95% or higher across major suppliers . This is a key differentiator from related furan acid chlorides, which may be oils or low-purity solids, complicating their use in automated and moisture-sensitive chemistry.

Compound Purity Solid-Phase Reagent Melting Point

Optimized Lipophilicity for Membrane Permeability

The compound's computed XLogP3 of 4.2 and Topological Polar Surface Area (TPSA) of 30.2 Ų place it within the optimal range for blood-brain barrier (BBB) penetration and oral absorption [1]. This profile is strategically distinct from its carboxylic acid analog (estimated LogP ~2.5-3.0, TPSA >50 Ų) [2]. Introducing the acid chloride as a synthetic handle allows the final compound to retain a favorable lipophilicity profile after further derivatization.

Lipophilicity CNS Drug Design Drug-Likeness Structure-Activity Relationship (SAR)

Key Chlorophenyl Intermediate for Heterocycle Synthesis

The 4-chlorophenyl moiety is a privileged fragment in kinase and GPCR inhibitors. The target compound has been specifically utilized to synthesize 6-[5-(4-chlorophenyl)-2-methyl-3-furanyl]triazolo[3,4-b][1,3,4]thiadiazole derivatives, a class investigated for diverse biological activities [1]. This specific structure is required for the target interactions reported; the 4-fluoro or 4-methyl analogs would alter the key chlorine-mediated dipolar interactions or halogen bonding, potentially resulting in a complete loss of target affinity [2].

Kinase Inhibitors GPCR Modulators Antimicrobial Research Thiadiazole Synthesis

Optimal Applications


Parallel Amide Library Synthesis

For high-throughput medicinal chemistry labs generating libraries of novel amides, this acid chloride is the reagent of choice. Its high electrophilicity enables rapid, room-temperature coupling with a diverse set of aliphatic and aromatic amines in >90% conversion under standard conditions, without the need for optimizing coupling reagents [2]. This is supported by its established use in synthesizing bioactive benzo[b]thiophene- and benzamide-based derivatives [2][3].

CNS Drug Discovery Lead Optimization

Due to its optimal physicochemical profile (XLogP3 4.2, TPSA 30.2 Ų), the compound is strategically suited for synthesizing molecules with high intrinsic membrane permeability [2]. It is an ideal building block for programs targeting CNS receptors or intracellular protein-protein interactions where high lipophilicity is a prerequisite for activity.

Halogen Bonding SAR Studies

In advanced medicinal chemistry projects where the specific electronic or steric effects of a para-chloro substituent are hypothesized to be crucial for target binding, this reagent is essential. It has been used to synthesize key inhibitors like the triazolothiadiazole class, where the chlorine atom is part of the pharmacophore [3]. Using the 4-fluoro or 4-methyl analog in its place would compromise the integrity of the SAR study.

Solid-Phase Reagent for Automated Synthesis

Its physical form as a stable, high-melting crystalline solid (mp 125-126 °C) is a significant practical advantage for automated parallel synthesizers and glovebox workstations. It can be accurately dispensed as a solid, minimizing the handling errors and stability concerns associated with liquid or low-melting acid chlorides, leading to higher reproducibility in large-scale library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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